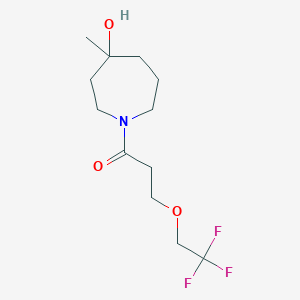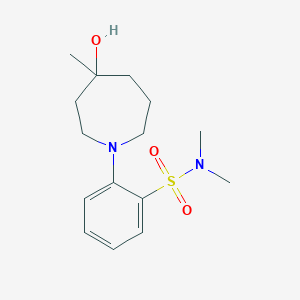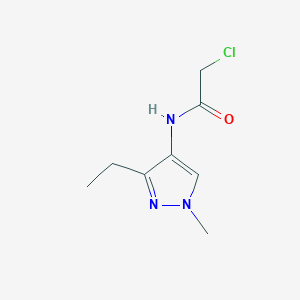
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. CCMA is a small molecule that belongs to the class of amides and has a molecular weight of 278.74 g/mol. In
Aplicaciones Científicas De Investigación
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a variety of enzymes and receptors, including but not limited to, protein tyrosine phosphatases, matrix metalloproteinases, and cannabinoid receptors. 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has also been shown to have anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide may act as an inhibitor of enzymes and receptors by binding to their active sites and preventing their normal functioning. This may result in a decrease in the activity of these enzymes and receptors, leading to the observed effects of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide.
Biochemical and Physiological Effects
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways. 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. Additionally, 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been found to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide has been shown to have a wide range of potential applications, making it a versatile compound for use in various research areas. However, one limitation of using 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide. One area of interest is the development of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide-based drugs for the treatment of diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide, which may provide insight into the development of new drugs targeting enzymes and receptors. Additionally, further research is needed to explore the potential applications of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide in other areas of research, such as neuroscience and immunology.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide can be achieved through a multi-step process that involves the reaction of 2-cyano-6-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield 2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide. The overall yield of this synthesis method is around 60%.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7(6-12)10(8)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUQBTIBZGYJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyano-6-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)

![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)



